2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Description

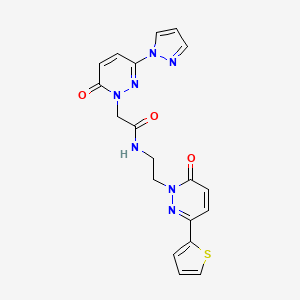

The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a bis-pyridazinone derivative featuring two pyridazin-3-one cores linked via an ethylacetamide bridge. Key structural attributes include:

- Pyridazinone moieties: Both rings are substituted at the 3-position with heterocyclic groups: a 1H-pyrazol-1-yl group on one ring and a thiophen-2-yl group on the other.

Pyridazinones are recognized for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, as highlighted in . The inclusion of pyrazole (a nitrogen-rich heterocycle) and thiophen (a sulfur-containing aromatic ring) may modulate electronic properties, solubility, and target affinity.

Properties

IUPAC Name |

2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O3S/c27-17(13-26-19(29)7-5-16(23-26)24-10-2-8-21-24)20-9-11-25-18(28)6-4-14(22-25)15-3-1-12-30-15/h1-8,10,12H,9,11,13H2,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXXHGSLXPGSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Structural Characteristics

The molecular formula of the compound is , and it features a unique arrangement of heterocycles, specifically a pyridazine ring and pyrazole moiety. These structural components are known for their significant biological activities, particularly in anti-inflammatory and anticancer contexts.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities:

- Anti-inflammatory : Compounds derived from pyridazine and pyrazole have shown efficacy in inhibiting inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- Antitumor : Several derivatives have demonstrated the ability to inhibit cancer cell proliferation. For instance, molecular docking studies suggest that these compounds may interact with key enzymes involved in tumor growth and metastasis .

The mechanism of action for this compound likely involves its interaction with specific biological targets, including:

- Enzymes involved in inflammatory responses : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators .

- Kinases and receptors : Similar compounds have been shown to bind to receptor interacting proteins, potentially blocking pathways that lead to tumor necrosis factor-dependent cellular responses .

In Vitro Studies

In vitro studies have been conducted to evaluate the compound's efficacy against various cancer cell lines. For example, derivatives similar to this compound were tested against Mycobacterium tuberculosis and demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 μM . Additionally, cytotoxicity tests on human embryonic kidney cells indicated that these compounds are nontoxic at effective doses, suggesting a favorable safety profile for further development .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities of the compound with target proteins. Preliminary results indicate strong interactions with COX enzymes, which could be crucial for its anti-inflammatory properties. The binding energy calculations suggest that modifications to the structure could enhance its activity against specific targets while minimizing off-target effects .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related pyridazinone derivatives:

Research Implications and Gaps

- Pharmacological Data: Specific activity data for the target compound are absent in the provided evidence.

- Physicochemical Properties : Molecular weight and solubility estimates for the target compound (~452 g/mol) place it within the "drug-like" range, but experimental validation is needed.

Q & A

Q. What are the key synthetic pathways for this compound, and how are intermediates purified?

The synthesis involves multi-step reactions, including cyclization, nucleophilic substitution, and amide coupling. For example:

- Step 1: Formation of the pyridazinone core via cyclization of diketones with hydrazines under reflux conditions .

- Step 2: Introduction of thiophene/pyrazole substituents using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

- Step 3: Acetamide linkage via carbodiimide-mediated coupling (e.g., EDC/HOBt) . Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is used to isolate intermediates and final products .

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR: Assigns proton environments and confirms substituent positions (e.g., pyridazine C=O at ~165 ppm) .

- IR Spectroscopy: Identifies amide C=O stretches (~1680 cm⁻¹) and pyridazine N-H bends .

- Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) .

Q. What preliminary biological assays are recommended for activity screening?

- Enzyme Inhibition: Test against human leukocyte elastase (HLE) or cyclooxygenase-2 (COX-2) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC for HLE) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Catalyst Screening: Use Pd(PPh3)4 for cross-coupling efficiency (>80% yield) .

- Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions in amide coupling .

- Temperature Control: Lower reaction temperatures (0–5°C) during hydrazine cyclization to minimize decomposition .

Q. How do structural variations in analogous compounds affect biological activity?

| Compound | Substituent | Biological Activity | Key Finding |

|---|---|---|---|

| Target Compound | Pyrazole, Thiophene | HLE inhibition (IC50 ~2 µM) | Dual heterocyclic moieties enhance binding |

| N-(3-methoxyphenyl) analog | Methoxyphenyl | COX-2 inhibition (IC50 ~5 µM) | Electron-donating groups improve affinity |

| Thiadiazole derivative | Thiadiazole | Anticancer (IC50 ~10 µM vs. HepG2) | Increased lipophilicity enhances uptake |

Q. What computational strategies predict target binding modes?

- Molecular Docking (AutoDock Vina): Simulate interactions with HLE active site (PDB: 1H1B). Prioritize poses with hydrogen bonds to Ser195 and His57 .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How to resolve contradictions in cytotoxicity data across similar analogs?

- Meta-Analysis: Compare logP values (e.g., pyrazole analogs with logP >3 show higher membrane permeability) .

- Off-Target Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .

Methodological Considerations

Q. How to design stability studies under physiological conditions?

- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC (C18 column, λ=254 nm) .

- Oxidative Stress: Expose to 0.1% H2O2 and analyze by LC-MS for peroxide adducts .

Q. What strategies validate synthetic reproducibility across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.